molecular formula C11H12N2O2 B13983517 2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 821016-26-6

2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B13983517
CAS No.: 821016-26-6
M. Wt: 204.22 g/mol
InChI Key: XJTUJLNJDLZTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one is an organic compound with a unique structure that includes a pyrazolone core and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-methoxybenzyl chloride with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazolone ring can be reduced to form a pyrazolidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-[(4-Hydroxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one.

    Reduction: Formation of 2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazolidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one
  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

821016-26-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-one

InChI

InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12-13/h2-7,12H,8H2,1H3

InChI Key

XJTUJLNJDLZTLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.